![molecular formula C19H12Cl2N4O2S B2724800 6-[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 361156-05-0](/img/no-structure.png)
6-[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C19H12Cl2N4O2S and its molecular weight is 431.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Activity
The compound is involved in the synthesis of novel heterocyclic compounds with a focus on antibacterial applications. Research indicates the synthesis of pyran, pyridine, pyridazine derivatives, along with pyrazole and oxazole derivatives, highlighting their potential high antibacterial activities. This area of study showcases the compound's utility in developing new antibacterial agents (M. E. Azab, M. Youssef, E. A. El-Bordany, 2013).
Antimicrobial and Anticancer Potential
Further exploration into linked heterocyclics containing Pyrazole-pyrimidine-thiazolidin-4-one reveals antimicrobial study significance. Synthesis methods via one-pot cyclo-condensation and subsequent antimicrobial activity evaluation against various organisms have been documented. Additionally, certain moieties within these compounds exhibited potent inhibitory activity, suggesting their potential as antimicrobial and anticancer agents (Cherkupally Sanjeeva Reddy et al., 2010).
Anticancer and Anti-5-lipoxygenase Agents
The creation of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones via condensation processes and their subsequent evaluation for cytotoxic and 5-lipoxygenase inhibition activities illuminate another application domain. These derivatives have shown promising results as anticancer and anti-5-lipoxygenase agents, offering insights into the compound's versatile applications in medical research (A. Rahmouni et al., 2016).
Nonclassical Antifolate Inhibitors
Investigations into nonclassical antifolate inhibitors of thymidylate synthase present another facet of the compound's application, highlighting its potential in antitumor and antibacterial domains. Novel synthesized analogues have demonstrated significant potency against human thymidylate synthase, underscoring the compound's therapeutic potential (A. Gangjee et al., 1996).
Spiro-Compound Synthesis
The synthesis of novel spiro compounds integrating sulfur-containing [1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one derivatives opens avenues in organic chemistry and drug development. This research not only presents a methodological advancement but also introduces a new family of compounds with potential application in various biological activities (S. Hosseini et al., 2021).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one' involves the reaction of 3,4-dichlorobenzaldehyde with ethyl acetoacetate to form 3,4-dichloro chalcone. This chalcone is then reacted with thiosemicarbazide to form 3,4-dichloro pyrazolone. The pyrazolone is then reacted with phenyl hydrazine to form 5-phenyl pyrazolone, which is further reacted with 2-chloro-1,3,4-thiadiazole to form the desired compound.", "Starting Materials": [ "3,4-dichlorobenzaldehyde", "ethyl acetoacetate", "thiosemicarbazide", "phenyl hydrazine", "2-chloro-1,3,4-thiadiazole" ], "Reaction": [ "3,4-dichlorobenzaldehyde + ethyl acetoacetate -> 3,4-dichloro chalcone", "3,4-dichloro chalcone + thiosemicarbazide -> 3,4-dichloro pyrazolone", "3,4-dichloro pyrazolone + phenyl hydrazine -> 5-phenyl pyrazolone", "5-phenyl pyrazolone + 2-chloro-1,3,4-thiadiazole -> 6-[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one" ] } | |
Número CAS |
361156-05-0 |
Fórmula molecular |
C19H12Cl2N4O2S |
Peso molecular |
431.29 |
Nombre IUPAC |
6-[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C19H12Cl2N4O2S/c20-14-7-6-11(8-15(14)21)16(26)10-28-19-23-17-13(9-22-24-17)18(27)25(19)12-4-2-1-3-5-12/h1-9H,10H2,(H,22,24) |
Clave InChI |
ABRDWLBAPZXIDH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(NN=C3)N=C2SCC(=O)C4=CC(=C(C=C4)Cl)Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxyphenyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2724719.png)


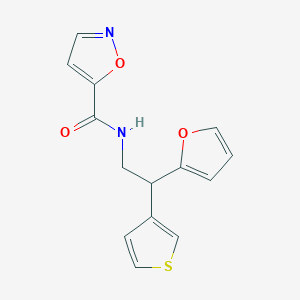
![2,4-dimethyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide](/img/structure/B2724728.png)
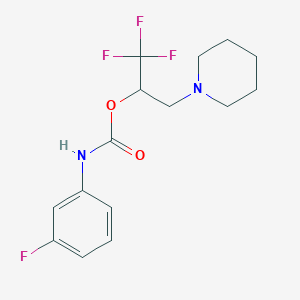
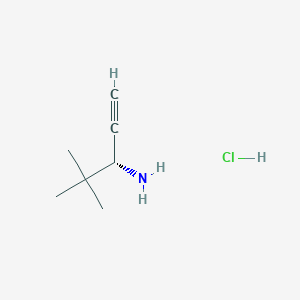
![1-(Morpholin-4-yl)-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2724732.png)
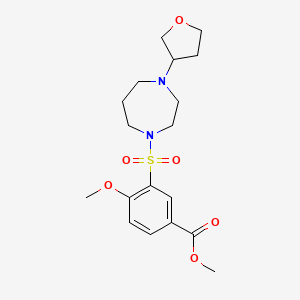
![1-[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2724736.png)
![2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(4-(trifluoromethoxy)benzyl)acetamide](/img/structure/B2724737.png)
![3-Phenyl-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carboxylic acid](/img/structure/B2724738.png)
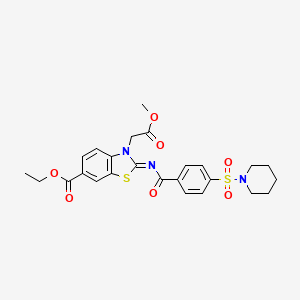
![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2724740.png)